![molecular formula C15H18FNO2 B153756 (1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate CAS No. 127648-30-0](/img/structure/B153756.png)
(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
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Description
(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate, also known as MFCA, is a bicyclic compound containing a methyl group and a carboxyl group. It has been studied for its potential applications in various scientific research fields, such as organic synthesis, medicinal chemistry, and material science. MFCA is a versatile compound which can be used as a starting material for the synthesis of various compounds, and it has been shown to have a range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Evaluation of Ligands for D2-like Receptors
A study by Sikazwe et al. (2009) examined arylcycloalkylamines, including phenyl piperidines and piperazines, for their contributions to the potency and selectivity at D2-like receptors. The research focused on the roles of pharmacophoric groups such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, which are significant for developing antipsychotic agents. This research indicates that the structure of compounds similar to "(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate" could be explored for their selectivity and potency at D2-like receptors, offering pathways for the development of new therapeutic agents (Sikazwe et al., 2009).
Practical Synthesis of Fluoroaromatic Compounds
Another relevant study by Qiu et al. (2009) outlines a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound used in the manufacture of non-steroidal anti-inflammatory and analgesic materials. While this research does not directly address "(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate," it highlights the synthetic routes and challenges in producing fluoroaromatic compounds which are structurally related. This suggests potential methodologies for synthesizing and exploring the applications of such complex structures in medicinal chemistry (Qiu et al., 2009).
Chemosensors Based on Fluorophoric Platforms
Research by Roy (2021) on chemosensors based on 4-methyl-2,6-diformylphenol (DFP) showcases the application of fluorophoric platforms for detecting various analytes, including metal ions and neutral molecules. Although not directly related, the study points towards the use of fluorinated compounds in developing sensitive and selective chemosensors, which could be an area of application for compounds with similar fluorophoric properties (Roy, 2021).
properties
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2/c1-19-15(18)14-12(8-11-6-7-13(14)17-11)9-2-4-10(16)5-3-9/h2-5,11-14,17H,6-8H2,1H3/t11-,12+,13+,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXXRDHSJOKBAP-DGAVXFQQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
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